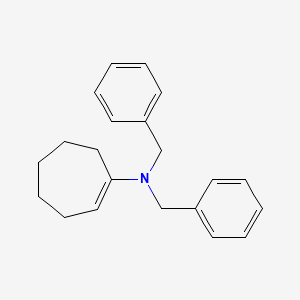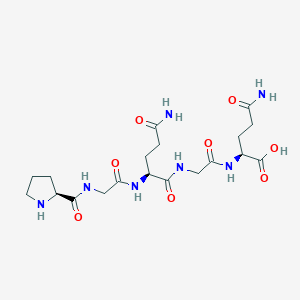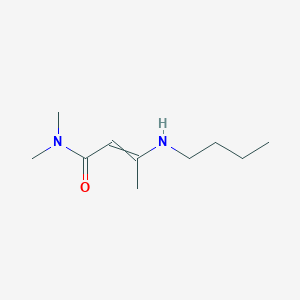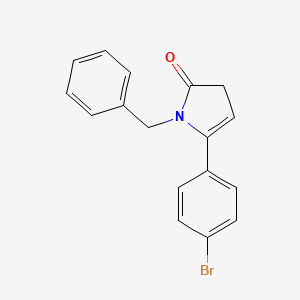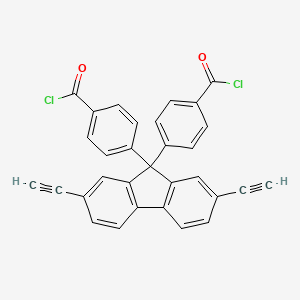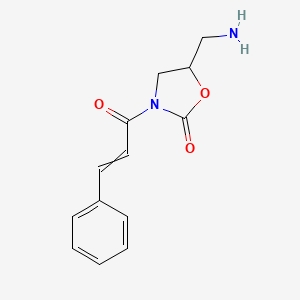![molecular formula C11H13NO4S B14218439 1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid CAS No. 824936-64-3](/img/structure/B14218439.png)
1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid is a compound of interest in various fields of chemistry and biology This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a methanesulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminophenylcyclopropane-1-carboxylic acid with methanesulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its inhibitory effects on the NLRP3 inflammasome.
Uniqueness
1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid is unique due to its combination of a methanesulfonylamino group and a cyclopropane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
824936-64-3 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1-[4-(methanesulfonamido)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c1-17(15,16)12-9-4-2-8(3-5-9)11(6-7-11)10(13)14/h2-5,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
WSWLBAXHHGNVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
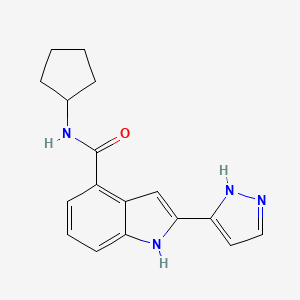
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
